Cas no 1170048-72-2 (4-(4-fluorobenzenesulfonyl)aniline hydrochloride)

4-(4-fluorobenzenesulfonyl)aniline hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(4-fluorobenzenesulfonyl)aniline hydrochloride
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- Inchi: 1S/C12H10FNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-8H,14H2;1H
- InChI Key: DACVRMFEOFGBEQ-UHFFFAOYSA-N
- SMILES: NC1=CC=C(S(C2=CC=C(F)C=C2)(=O)=O)C=C1.[H]Cl
4-(4-fluorobenzenesulfonyl)aniline hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320006-100mg |
4-(4-Fluorobenzenesulfonyl)aniline hydrochloride |
1170048-72-2 | 95% | 100mg |
¥3045.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320006-1g |
4-(4-Fluorobenzenesulfonyl)aniline hydrochloride |
1170048-72-2 | 95% | 1g |
¥9687.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320006-50mg |
4-(4-Fluorobenzenesulfonyl)aniline hydrochloride |
1170048-72-2 | 95% | 50mg |
¥2052.00 | 2024-08-09 | |
Enamine | EN300-43159-0.25g |
4-(4-fluorobenzenesulfonyl)aniline hydrochloride |
1170048-72-2 | 95% | 0.25g |
$162.0 | 2023-02-10 | |
Enamine | EN300-43159-2.5g |
4-(4-fluorobenzenesulfonyl)aniline hydrochloride |
1170048-72-2 | 95% | 2.5g |
$810.0 | 2023-02-10 | |
Enamine | EN300-43159-0.1g |
4-(4-fluorobenzenesulfonyl)aniline hydrochloride |
1170048-72-2 | 95% | 0.1g |
$113.0 | 2023-02-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047705-5g |
4-(4-Fluorobenzenesulfonyl)aniline hydrochloride |
1170048-72-2 | 95% | 5g |
¥5943.0 | 2023-04-05 | |
A2B Chem LLC | AV39415-50mg |
4-(4-fluorobenzenesulfonyl)aniline hydrochloride |
1170048-72-2 | 95% | 50mg |
$115.00 | 2024-04-20 | |
1PlusChem | 1P019VEF-5g |
4-(4-fluorobenzenesulfonyl)aniline hydrochloride |
1170048-72-2 | 95% | 5g |
$1544.00 | 2023-12-26 | |
1PlusChem | 1P019VEF-1g |
4-(4-fluorobenzenesulfonyl)aniline hydrochloride |
1170048-72-2 | 95% | 1g |
$574.00 | 2023-12-26 |
4-(4-fluorobenzenesulfonyl)aniline hydrochloride Related Literature
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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4. Back matter
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Additional information on 4-(4-fluorobenzenesulfonyl)aniline hydrochloride
Introduction to 4-(4-fluorobenzenesulfonyl)aniline hydrochloride (CAS No. 1170048-72-2)
4-(4-fluorobenzenesulfonyl)aniline hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1170048-72-2, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of sulfonamides, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a fluorine substituent in the benzene ring enhances its pharmacological properties, making it a valuable scaffold for drug development.
The structure of 4-(4-fluorobenzenesulfonyl)aniline hydrochloride consists of an aniline moiety linked to a 4-fluorobenzenesulfonyl group, with the hydrochloride salt form improving its solubility and stability. This structural configuration imparts unique electronic and steric properties, which are leveraged in various chemical and biological assays. The compound’s ability to interact with biological targets makes it a promising candidate for further investigation in medicinal chemistry.
In recent years, sulfonamide derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The fluorine atom in 4-(4-fluorobenzenesulfonyl)aniline hydrochloride plays a crucial role in modulating the compound’s bioactivity by influencing its metabolic stability and binding affinity to target enzymes or receptors. This has led to its exploration as an intermediate in synthesizing novel therapeutic agents.
One of the most compelling aspects of 4-(4-fluorobenzenesulfonyl)aniline hydrochloride is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with several diseases, including cancer. The sulfonamide group in this compound can serve as a hinge-binding motif, interacting with the ATP-binding site of kinases. This interaction can be further optimized through structural modifications to enhance potency and selectivity.
Recent studies have highlighted the significance of fluorinated aromatic compounds in medicinal chemistry due to their improved pharmacokinetic profiles. The fluorine atom in 4-(4-fluorobenzenesulfonyl)aniline hydrochloride contributes to increased lipophilicity and metabolic stability, which are critical factors for drug efficacy. Moreover, fluorine substitution can influence the compound’s binding mode to biological targets, potentially leading to the discovery of new drugs with enhanced therapeutic benefits.
The synthesis of 4-(4-fluorobenzenesulfonyl)aniline hydrochloride involves multi-step organic reactions, including sulfonylation and condensation processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These synthetic strategies often involve catalytic processes that minimize waste and improve sustainability, aligning with modern green chemistry principles.
From a computational chemistry perspective, 4-(4-fluorobenzenesulfonyl)aniline hydrochloride has been subjected to molecular modeling studies to elucidate its interactions with biological targets. These studies provide insights into the compound’s binding affinity and mechanism of action, guiding further structural optimization. The integration of computational tools with experimental data has accelerated the drug discovery process, making compounds like 1170048-72-2 more accessible for therapeutic development.
The pharmacological profile of 4-(4-fluorobenzenesulfonyl)aniline hydrochloride is being actively investigated in preclinical studies. Initial findings suggest that this compound exhibits promising activity against certain cancer cell lines by inhibiting key signaling pathways. Additionally, its potential role in modulating inflammatory responses has been explored, indicating its utility in treating chronic inflammatory diseases.
As research progresses, 1170048-72-2 is expected to find applications beyond oncology and inflammation management. Its unique structural features make it a versatile scaffold for designing compounds targeting neurological disorders, infectious diseases, and metabolic conditions. The growing body of evidence supporting the bioactivity of sulfonamide derivatives underscores the importance of exploring such compounds further.
The regulatory landscape for novel pharmaceutical compounds necessitates rigorous testing to ensure safety and efficacy before clinical translation. However, preliminary data on 4-(4-fluorobenzenesulfonyl)aniline hydrochloride suggests that it may meet these criteria upon completion of comprehensive preclinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this compound into clinical development.
In conclusion,1170048-72-2 represents a fascinating example of how structural modifications can enhance pharmacological properties. Its potential applications in drug development are vast, driven by its unique chemical characteristics and biological activities. As research continues to uncover new therapeutic targets and mechanisms,this compound will undoubtedly play a significant role in shaping future treatments for various diseases.
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